2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxylic acid group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidine derivative with a carboxymethylsulfanyl group, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other proteins, altering their activity or stability. The molecular targets and pathways involved can vary widely, but often involve interactions with nucleophilic or electrophilic sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid methyl ester
- 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid ethyl ester
- 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in 2-Carboxymethylsulfanylmethyl-pyrrolidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to other esters, which may have less steric hindrance and different reactivity profiles.
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(16)13-6-4-5-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMSKOLPLZURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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